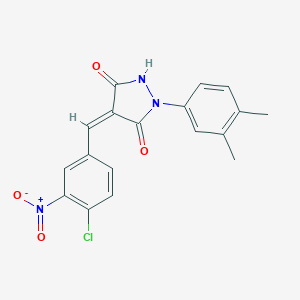![molecular formula C23H25NO5 B301940 [9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid](/img/structure/B301940.png)
[9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid, also known as EA-10, is a novel acridine derivative that has attracted significant attention in the scientific community due to its potential therapeutic applications. EA-10 exhibits a broad range of biological activities, including antitumor, antiviral, and antibacterial properties.
Wirkmechanismus
The mechanism of action of [9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid is not fully understood. However, it has been proposed that [9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the microtubule network. [9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has also been shown to inhibit viral replication by blocking the viral DNA polymerase activity. The antibacterial activity of [9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid is attributed to its ability to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects:
[9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has been shown to exhibit a broad range of biochemical and physiological effects. It has been reported to induce G2/M cell cycle arrest, increase the expression of pro-apoptotic proteins, and decrease the expression of anti-apoptotic proteins. [9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has also been shown to inhibit angiogenesis and reduce tumor growth in vivo. In addition, [9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has been reported to modulate the immune response by increasing the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
[9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has several advantages for lab experiments. It exhibits potent biological activity at low concentrations, which makes it a promising candidate for drug development. [9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid is also stable under physiological conditions, which is essential for its potential therapeutic applications. However, the limitations of [9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of [9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid. One potential direction is to investigate the structure-activity relationship of [9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid to identify more potent derivatives. Another direction is to explore the potential therapeutic applications of [9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid in combination with other drugs. Additionally, the in vivo efficacy and safety of [9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid need to be further evaluated to determine its potential for clinical development.
Conclusion:
[9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid is a novel acridine derivative that exhibits potent antitumor, antiviral, and antibacterial properties. The synthesis method of [9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has been optimized to achieve high yields and purity. [9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid exerts its biological activity through multiple mechanisms, including inducing apoptosis, inhibiting cell proliferation, and disrupting the microtubule network. [9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has several advantages for lab experiments, including its potent biological activity and stability under physiological conditions. However, the limitations of [9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid include its low solubility in water and potential toxicity at high concentrations. Further studies are needed to explore the potential therapeutic applications of [9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid and its derivatives.
Synthesemethoden
[9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid can be synthesized through a multistep reaction process, which involves the condensation of ethyl 4-bromo-3-methoxybenzoate with 4-aminophenylacetic acid, followed by oxidation and cyclization. The final product is obtained through acid hydrolysis and recrystallization. The synthesis method of [9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
[9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against a broad range of cancer cell lines, including lung, breast, and colon cancer. [9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has also been reported to possess antiviral activity against herpes simplex virus type 1 and 2, as well as antibacterial activity against Staphylococcus aureus and Escherichia coli.
Eigenschaften
Produktname |
[9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid |
|---|---|
Molekularformel |
C23H25NO5 |
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
2-[9-(4-ethoxyphenyl)-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C23H25NO5/c1-2-29-15-11-9-14(10-12-15)21-22-16(5-3-7-18(22)25)24(13-20(27)28)17-6-4-8-19(26)23(17)21/h9-12,21H,2-8,13H2,1H3,(H,27,28) |
InChI-Schlüssel |
GKQKTLSYRIAKNJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301859.png)
![N-[(3-acetylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B301861.png)
![N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-propoxybenzamide](/img/structure/B301865.png)


![5-[3-methoxy-4-(prop-2-ynyloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B301873.png)

![4-[3-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B301875.png)
![N-cycloheptyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B301877.png)

![2-(2,5-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B301881.png)
![ethyl 5-(3-methoxy-2-propoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301882.png)

![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide](/img/structure/B301887.png)